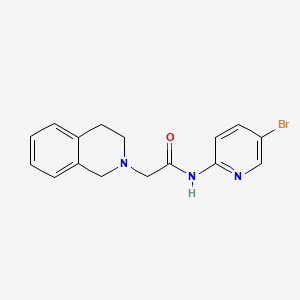![molecular formula C21H24N4 B4422803 2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4422803.png)
2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine
説明
2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play important roles in cell signaling, cell growth, and cell differentiation. PP2 has been shown to be a potent and selective inhibitor of Src family kinases, making it a valuable tool for studying the function of these kinases in various biological processes.
作用機序
2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, which are involved in various signaling pathways. This compound is a reversible inhibitor, meaning that its inhibitory effect can be reversed by removing the compound from the system. This compound has been shown to be a potent and selective inhibitor of Src family kinases, with little or no effect on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and inhibit tumor angiogenesis. In osteoclasts, this compound has been shown to inhibit bone resorption and prevent osteoporosis. In immune cells, this compound has been shown to inhibit cytokine production and prevent inflammation. These effects are thought to be mediated through the inhibition of Src family kinases, which play important roles in these biological processes.
実験室実験の利点と制限
2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine has several advantages as a tool for studying Src family kinases in laboratory experiments. It is a potent and selective inhibitor of Src family kinases, meaning that it can be used to specifically target these kinases without affecting other kinases. This compound is also a reversible inhibitor, meaning that its effects can be easily reversed by removing the compound from the system. However, this compound also has some limitations. It is a small molecule inhibitor, meaning that it may not be able to penetrate the cell membrane and reach its intracellular targets. This compound may also have off-target effects on other proteins or enzymes, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine and Src family kinases. One area of research is the development of more potent and selective inhibitors of Src family kinases, which could be used to study the function of these kinases in greater detail. Another area of research is the identification of downstream targets of Src family kinases, which could provide insights into the biological processes that are regulated by these kinases. Finally, research could focus on the role of Src family kinases in specific disease processes, such as cancer or osteoporosis, and the potential use of Src family kinase inhibitors as therapeutic agents.
科学的研究の応用
2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine has been widely used in scientific research to study the function of Src family kinases in various biological processes. Src family kinases are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. They have been implicated in the development and progression of cancer, as well as in other diseases such as osteoporosis and inflammation. This compound has been shown to inhibit the activity of Src family kinases, making it a valuable tool for studying the role of these kinases in disease processes.
特性
IUPAC Name |
2-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-4-12-24(13-5-1)15-16-25-14-10-21(23-25)19-8-6-7-18(17-19)20-9-2-3-11-22-20/h2-3,6-11,14,17H,1,4-5,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWXWJBARWCHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=CC(=N2)C3=CC=CC(=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



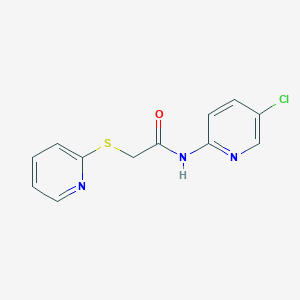

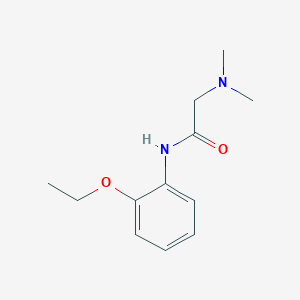
![N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4422766.png)
![methyl 4,5-dimethyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4422772.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4422781.png)
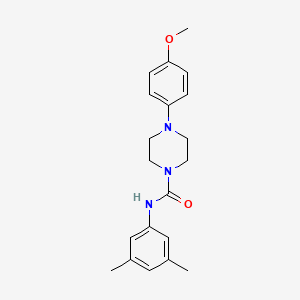
![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B4422791.png)
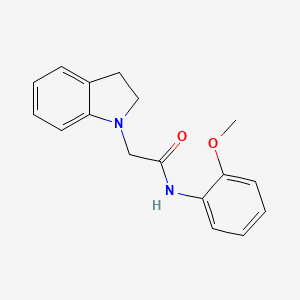

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4422814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide](/img/structure/B4422819.png)
![2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422825.png)
